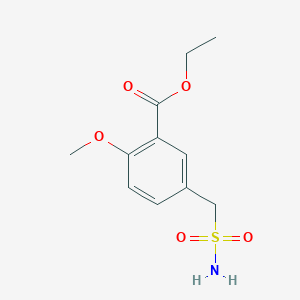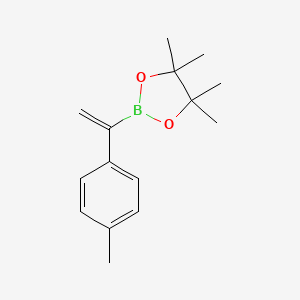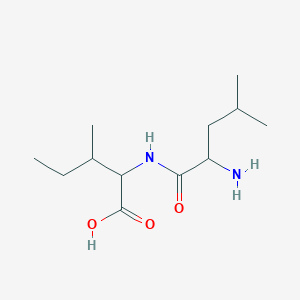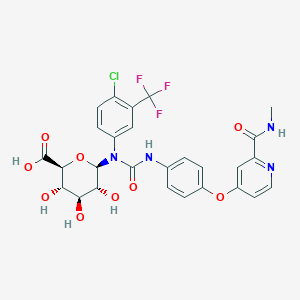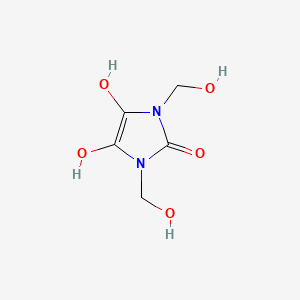
Dimethyl 2-hexylidenemalonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-hexylidenemalonate can be synthesized through the condensation of dimethyl malonate with hexanal in the presence of a base. The reaction typically involves the deprotonation of dimethyl malonate to form an enolate, which then undergoes nucleophilic addition to hexanal, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
化学反応の分析
Types of Reactions
Dimethyl 2-hexylidenemalonate undergoes various chemical reactions, including:
Alkylation: The enolate form of this compound can react with alkyl halides to form alkylated products.
Hydrolysis: Acidic or basic hydrolysis of this compound yields malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form enols, which can tautomerize to carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.
Acids: Hydrochloric acid or sulfuric acid for hydrolysis.
Heat: Applied during decarboxylation reactions.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation.
科学的研究の応用
Dimethyl 2-hexylidenemalonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Intermediate in the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Utilized in the preparation of polymers and advanced materials.
作用機序
The mechanism of action of dimethyl 2-hexylidenemalonate involves its reactivity as an enolate. The enolate form can participate in nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules .
類似化合物との比較
Similar Compounds
Dimethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl Malonate: Another ester of malonic acid, with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 2-hexylidenemalonate is unique due to its hexylidene group, which imparts distinct reactivity and properties compared to other malonate esters. This makes it particularly useful in the synthesis of specialized organic compounds and materials .
特性
CAS番号 |
74290-25-8 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
dimethyl 2-hexylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h8H,4-7H2,1-3H3 |
InChIキー |
HEEGGQBFHGQOAP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
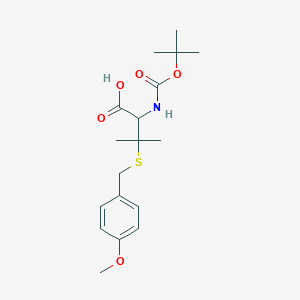
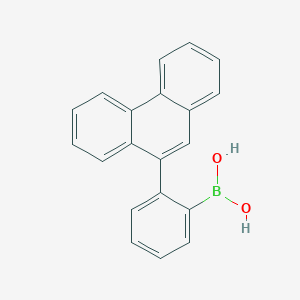
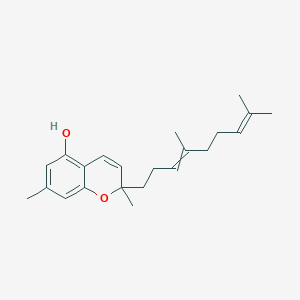
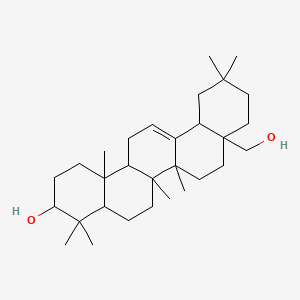
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)

![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
